molecular formula C21H19N5OS B3004478 N-(2,4-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 335223-61-5

N-(2,4-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide

Cat. No. B3004478
CAS RN: 335223-61-5
M. Wt: 389.48
InChI Key: JXJQGQADGLRAOJ-UHFFFAOYSA-N
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Description

The compound "N-(2,4-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide" is a derivative of pyrazolopyrimidine, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for their biological activities, particularly as ligands for the Peripheral Benzodiazepine Receptor (PBR) , and as antiviral agents .

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions and careful selection of substituents to achieve the desired biological activity. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as PBR ligands was reported, where the variability of substituents at the 3-position was explored . Similarly, the synthesis of novel acridines and tetrahydrodipyrazolopyridines bearing a phenylpyrazolylphenoxy-N-phenylacetamide unit was achieved through a one-pot multi-component reaction . These methods could potentially be adapted for the synthesis of "N-(2,4-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide".

Molecular Structure Analysis

The molecular structure and conformation of related compounds have been characterized using spectroscopic techniques and quantum chemical calculations. For example, vibrational spectroscopic signatures were obtained for N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide, and the optimized geometry indicated a non-planar structure between the phenyl ring and the pyrimidine ring . Similarly, the molecular structure and hydrogen-bonded interactions of another antiviral molecule were analyzed using density functional theory (DFT) . These analyses provide insights into the stereo-electronic interactions that contribute to the stability and biological activity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of pyrazolopyrimidine derivatives is influenced by the nature of the substituents and the electronic properties of the core structure. The papers do not provide specific reactions for the compound , but the reported synthesis and binding studies suggest that these compounds can participate in various chemical reactions to form stable ligands with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their vibrational spectra, have been characterized using Raman and Fourier transform infrared spectroscopy, supported by ab initio calculations . The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), have been investigated to predict the drug-likeness of these molecules . These studies are crucial for understanding the potential of these compounds as therapeutic agents.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c1-14-8-9-18(15(2)10-14)25-19(27)12-28-21-17-11-24-26(20(17)22-13-23-21)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJQGQADGLRAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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